REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2C(C)=CC=C2C)[N:5]=[C:4]([CH2:15][CH2:16][CH:17]([C:23]([O:25][CH2:26]C)=[O:24])[C:18]([O:20][CH2:21]C)=[O:19])[CH:3]=1.[OH-].[K+].Cl.NO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C.CO.O>[NH2:8][C:6]1[N:5]=[C:4]([CH2:15][CH2:16][CH:17]([C:23]([O:25][CH3:26])=[O:24])[C:18]([O:20][CH3:21])=[O:19])[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at room temperature for 7 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After removing solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved into 10 mL of 2.0 N aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with 2×10 mL of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 15 mL of saturated aqueous sodium bicarbonate and 30 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 15 mL of saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on 10 g of silica gel
|
Type
|
WASH
|
Details
|
eluting with 200 mL of 40% ethyl acetate in dichloromethane and 200 ML of 50% ethyl acetate in dichloromethane
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=N1)CCC(C(=O)OC)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |